molecular formula C20H20BrN3O4 B5105663 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide

3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide

Cat. No. B5105663
M. Wt: 446.3 g/mol
InChI Key: GNKPSQROFQEDHV-PDGQHHTCSA-N
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Description

3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been used in scientific research for various applications. It has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide in lab experiments is its potential as a multi-targeted agent, meaning it can target multiple pathways involved in disease progression. Additionally, its anti-inflammatory properties make it a potential treatment for various inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, making further research necessary to fully understand its potential applications.

Future Directions

There are several future directions for research on 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide. One potential direction is to further investigate its potential as an anti-cancer agent, specifically in combination with other chemotherapy drugs. Additionally, its potential as a photosensitizer in photodynamic therapy could be further explored. Further research is also necessary to fully understand its mechanism of action and potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of 3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide involves the reaction of 4-nitrobenzaldehyde with diethyl malonate to form 4-nitrophenyl-2-butenoic acid ethyl ester. This is then reacted with N,N-diethylformamide to produce the intermediate compound, which is further reacted with 3-bromobenzoyl chloride to form the final product.

properties

IUPAC Name

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(12-14-8-10-17(11-9-14)24(27)28)22-19(25)15-6-5-7-16(21)13-15/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKPSQROFQEDHV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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